molecular formula C23H21N3O4 B2602520 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid CAS No. 2309457-02-9

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2602520
CAS No.: 2309457-02-9
M. Wt: 403.438
InChI Key: PVIXHZRKXAAHGL-UHFFFAOYSA-N
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Description

The compound 5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazole core substituted with a carboxylic acid group at position 4, a methyl group at position 1, and a 9H-fluorenylmethoxycarbonyl (Fmoc)-protected azetidine ring at position 3. This structure combines the rigidity of the azetidine (a four-membered ring) with the versatility of the Fmoc group, a common protecting group in peptide synthesis.

Properties

IUPAC Name

5-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-25-21(19(10-24-25)22(27)28)14-11-26(12-14)23(29)30-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-10,14,20H,11-13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIXHZRKXAAHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of the compound, synthesizing findings from various studies and sources to provide a comprehensive overview.

Structural Overview

The compound features several significant structural elements:

  • Azetidine Ring : Contributes to the compound's cyclic structure and potential reactivity.
  • Fluorenylmethoxycarbonyl Group : Enhances stability and solubility, making it useful in synthetic applications.
  • Pyrazole and Carboxylic Acid Functionalities : Impart biological activity by participating in various biochemical interactions.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, some studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively. The presence of the carboxylic acid group is believed to enhance solubility and bioavailability, contributing to the antimicrobial efficacy observed in various assays .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, studies have focused on its interaction with neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. Derivatives containing the pyrazole moiety have demonstrated varying degrees of inhibitory activity against NA, suggesting that modifications in structure can significantly influence biological outcomes .

Case Studies

  • Neuraminidase Inhibition Study :
    • Objective : To evaluate the inhibitory effects on neuraminidase.
    • Method : Synthesis of various derivatives and assessment of their inhibitory activity.
    • Findings : Certain derivatives showed up to 72% inhibition at concentrations of 10 μM, indicating strong potential for further development as antiviral agents .
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial properties of related pyrazole compounds.
    • Method : Testing against a range of bacterial strains.
    • Results : Compounds exhibited significant inhibition zones, suggesting effective antimicrobial activity likely due to their ability to disrupt cellular processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the azetidine and pyrazole components can lead to enhanced biological activities. For instance:

  • Substituents on the pyrazole ring can alter binding affinity and specificity towards target enzymes.
  • The presence of electron-withdrawing groups has been correlated with increased inhibitory potency against neuraminidase .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
5-Phenyl-1,3-Oxazole-4-Carboxylic AcidC10H7NO3Potential antimicrobial properties; simpler structure without azetidine
4-Acetyl-5-MethoxyisoxazoleC8H7NO3Used in medicinal chemistry; contains isoxazole instead of oxazole
2-Amino-4-MethylthiazoleC5H6N2SKnown for antibacterial activity; different heterocyclic structure

The unique combination of azetidine and fluorenylmethoxycarbonyl groups in this compound may enhance its bioactivity compared to simpler analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with the target compound, including Fmoc protection, heterocyclic cores, and carboxylic acid functionalities:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reference ID
Target Compound C₂₄H₂₃N₃O₄ 417.46 g/mol Not explicitly listed Pyrazole-4-carboxylic acid, methyl group, Fmoc-azetidine
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-3-carboxylic acid C₂₄H₂₃N₃O₄ 417.46 g/mol 2059971-10-5 Pyrazole-3-carboxylic acid, Fmoc-piperidine (six-membered ring)
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyrazole-3-carboxylic acid C₂₁H₁₉N₃O₄ 377.39 g/mol 154734073 Pyrazole-3-carboxylic acid, methyl group, Fmoc-aminomethyl substituent
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C₂₁H₂₂N₂O₄ 366.41 g/mol 180576-05-0 Piperazine backbone, acetic acid substituent, Fmoc protection

Critical Differences and Implications

Azetidine vs. Piperidine/Piperazine Backbones
  • Azetidine (4-membered ring) : The target compound’s azetidine introduces ring strain, which may enhance reactivity compared to six-membered piperidine/piperazine analogs. This strain could influence binding affinity in biological targets or alter solubility .
Positional Isomerism in Pyrazole Substituents
  • Pyrazole-4-carboxylic acid (target) vs. Pyrazole-3-carboxylic acid (CAS 154734073): The position of the carboxylic acid group affects hydrogen-bonding patterns and molecular polarity, which are critical for target selectivity and pharmacokinetics .

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